molecular formula C21H19N5O B6508392 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide CAS No. 897622-43-4

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide

Cat. No.: B6508392
CAS No.: 897622-43-4
M. Wt: 357.4 g/mol
InChI Key: RZJNNTVIYNWNOV-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide is a heterocyclic compound featuring a 1,2,3,4-tetrazole ring substituted with a 3,4-dimethylphenyl group and a naphthalene-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, such as cyclization or coupling strategies, similar to related tetrazole-carboxamide derivatives .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-7-10-19(11-15(14)2)26-20(23-24-25-26)13-22-21(27)18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNNTVIYNWNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F2070-0077 can be influenced by various environmental factors. These factors can include the presence of other medications, the patient’s overall health status, and the specific characteristics of the tumor. The ongoing clinical trials aim to evaluate the efficacy and safety of F2070-0077 in different environments and conditions.

Comparison with Similar Compounds

Tetrazole Derivatives with Aromatic Substituents

  • Compound 2w (): A pyrazole-carboxamide derivative with a 5-(dimethylamino)naphthalene-1-sulfonamide group. Unlike the target compound, it incorporates a sulfonamide instead of a carboxamide, which may alter solubility and hydrogen-bonding capacity. The presence of a pyrazole ring vs. tetrazole could influence binding affinity in biological targets .
  • Compound 9o (): Synthesized via Ugi-Azide four-component reaction, this derivative contains a tetrazole linked to a thiophene and benzodioxin group. The Ugi-Azide method contrasts with traditional stepwise syntheses (e.g., NaH-mediated alkylation in ), offering higher atom economy (76% yield) and structural diversity .

Carboxamide and Sulfonamide Variants

  • 898653-13-9 (): A phenyl-tetrazole sulfonylmethyl derivative.
  • 1032149-90-8 (): Features a tetrahydroisoquinoline scaffold with a naphthalene sulfonyl group. The isoquinoline core may enhance rigidity and selectivity for enzyme active sites compared to the flexible tetrazole-naphthalene system of the target compound .

Physicochemical and Functional Properties

  • Tetrazole vs. Pyrazole : The tetrazole ring in the target compound provides higher nitrogen content and metabolic stability compared to pyrazole in Compound 2w, which may degrade more readily under oxidative conditions .
  • Naphthalene vs.

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